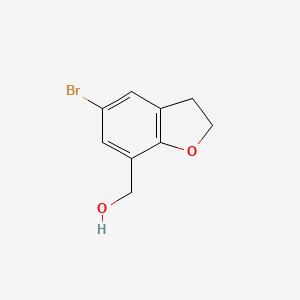

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4,11H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNBCOJLIKMBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Dihydrobenzofuran Derivatives in Synthetic Methodologies and Chemical Scaffolds

The 2,3-dihydrobenzofuran (B1216630) framework is a pivotal heterocyclic system in the fields of organic synthesis and medicinal chemistry. nih.gov This structural motif is present in a wide array of biologically active natural products, highlighting its significance. nih.govresearchgate.net Compounds containing the dihydrobenzofuran core have demonstrated a broad spectrum of pharmacological activities, including potential anti-tumor, anti-cancer, and anti-malarial properties. researchgate.netrsc.org

The inherent value of these derivatives has spurred the development of numerous synthetic strategies to construct the dihydrobenzofuran core. nih.gov Modern organic chemistry employs various advanced techniques, such as transition-metal catalysis, to achieve this. nih.govnih.gov Methodologies involving palladium and rhodium catalysts have proven to be particularly effective, allowing for the synthesis of these complex scaffolds under mild conditions and with high yields. nih.gov The versatility of the dihydrobenzofuran scaffold makes it an essential precursor for building more complex organic frameworks and a key target in the total synthesis of natural products. nih.govrsc.org

Examples of Natural Products Containing the Dihydrobenzofuran Core:

| Natural Product | Biological Relevance |

| (+)-Decursivine | Bioactive compound nih.gov |

| (+)-Lithospermic Acid | Bioactive compound nih.gov |

| Pterocarpan | Class of natural products nih.gov |

| Machicendiol | Used in traditional medicine for asthma and ulcers rsc.org |

| Rocaglamide | Biologically active natural product researchgate.net |

Strategic Importance of Halogenated and Hydroxymethyl Functionalities in Advanced Organic Synthesis

The chemical reactivity and utility of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol are significantly influenced by its two key functional groups: the bromo substituent and the hydroxymethyl group.

The introduction of halogen atoms into organic molecules is a fundamentally important transformation in organic synthesis. rsc.org Halogenated compounds are prevalent in a significant percentage of pharmaceuticals and agrochemicals, where the halogen atom can enhance biological activity and improve metabolic stability. rsc.orgacs.org The bromine atom in the scaffold serves as a versatile synthetic handle. It is particularly valuable as a precursor in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org This reactivity allows chemists to readily introduce additional complexity and diversity to the dihydrobenzofuran core. mt.com

The hydroxymethyl group (-CH₂OH) is another cornerstone of synthetic organic chemistry, valued for its versatility. irjes.com This functional group can be easily converted into other important functionalities through common organic reactions. For instance, it can be oxidized to form aldehydes or carboxylic acids, or it can undergo esterification and etherification reactions. irjes.com In the context of drug discovery, the hydroxymethyl group can act as a hydrogen bond donor, potentially influencing the binding of a molecule to its biological target. researchgate.net Its role as a fundamental building block is critical for constructing complex molecular architectures and modifying natural products. irjes.com

Overview of Current Research Trajectories for Complex Heterocyclic Compounds

Heterocyclic compounds, which feature rings containing atoms other than carbon, form the backbone of a vast number of natural products and synthetic pharmaceuticals. openaccessjournals.com It is estimated that over 85% of all biologically active compounds contain at least one heterocyclic ring, underscoring their immense importance in medicinal chemistry.

Current research in this field is vibrant and multifaceted. A major focus is the development of novel and efficient synthetic methodologies to access increasingly complex heterocyclic structures. nih.govopenaccessjournals.com This includes the refinement of transition metal-catalyzed reactions, the exploration of C-H bond functionalization, and the application of multicomponent reactions that allow for the rapid assembly of complex molecules from simple precursors. nih.govrsc.org

There is also a significant trend towards designing and synthesizing hybrid molecules that combine different heterocyclic scaffolds, aiming to create compounds with novel pharmacological profiles. nih.gov Furthermore, the strategic incorporation of specific functional groups, such as halogens, continues to be a key strategy for modulating the physicochemical and biological properties of new compounds. mdpi.com The pursuit of sustainability is another driving force, with a growing emphasis on developing greener synthetic routes that utilize methods like photoredox catalysis or biocatalysis. acs.orgrsc.org These advanced approaches are expanding the toolkit of organic chemists, enabling the creation of novel heterocyclic compounds with groundbreaking properties for a wide range of applications. openaccessjournals.com

Applications of 5 Bromo 2,3 Dihydro 1 Benzofuran 7 Yl Methanol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Frameworks

The unique structural features of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol make it an ideal starting material for the synthesis of complex organic frameworks. nih.govrsc.org The dihydrobenzofuran nucleus is a key structural motif in numerous natural products and pharmacologically active compounds, and this building block provides a direct route to access derivatives of this important scaffold. rsc.orgacs.org

Construction of Natural Product Analogues

The 2,3-dihydrobenzofuran (B1216630) skeleton is a core component of many naturally occurring compounds, including lignans and neolignans, which exhibit a broad spectrum of biological activities. rsc.orgrsc.orgacs.org Synthetic chemists utilize building blocks like (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol to construct analogues of these complex natural products. The purpose of creating such analogues is often to explore structure-activity relationships (SAR), improve potency, or enhance pharmacokinetic properties compared to the parent natural product.

The synthetic strategy typically involves using the bromo and methanol functionalities as points of diversification. For instance, the bromine atom can undergo Suzuki or Sonogashira coupling reactions to append different aromatic or aliphatic side chains, mimicking the substitution patterns found in various natural products. actuatetherapeutics.comacs.org The methanol group can be elaborated to introduce functionalities present in target molecules like ailanthoidol or various benzofuran (B130515) neolignans. rsc.org This approach allows for the systematic modification of the core scaffold to produce novel compounds that retain the essential structural features of the natural product while possessing modified properties.

Table 1: Examples of Natural Product Classes Containing the Dihydrobenzofuran Scaffold

| Natural Product Class | Core Structure | Notable Examples |

|---|---|---|

| Neolignans | 2-Aryl-2,3-dihydrobenzofuran | (+)-Conocarpan, (+)-Decursivine |

| Pterocarpans | Fused Dihydrobenzofuran | Pterocarpan, Medicarpin |

This table presents classes of natural products that contain the 2,3-dihydrobenzofuran core, for which (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol serves as a potential synthetic precursor for analogues. nih.gov

Assembly of Scaffolds Relevant to Chemical Biology Research

In chemical biology, small molecules are essential tools for probing biological systems. The 2,3-dihydrobenzofuran scaffold is frequently employed to create novel molecular probes and potential therapeutic agents. nih.govresearchgate.net (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is a key intermediate in the assembly of these sophisticated scaffolds. Its defined stereochemistry and functional handles allow for the precise construction of molecules designed to interact with specific biological targets, such as enzymes or receptors. actuatetherapeutics.comscienceopen.com

For example, derivatives of the benzofuran scaffold have been synthesized and evaluated as inhibitors for targets like Glycogen Synthase Kinase 3β (GSK-3β) and Mycobacterium protein tyrosine phosphatase B. actuatetherapeutics.comresearchgate.net The synthesis of these targeted molecules often relies on the functionalization of a pre-existing core. The bromo group on the title compound can be used to introduce pharmacophores via palladium-catalyzed coupling, while the methanol group can be modified to optimize solubility or to introduce additional binding interactions with the target protein. This modular approach is central to modern medicinal chemistry and drug discovery. actuatetherapeutics.com

Design and Synthesis of Library Compounds for Chemical Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space and identifying novel bioactive compounds. This approach involves the creation of large collections, or libraries, of structurally diverse small molecules. The 2,3-dihydrobenzofuran scaffold is an excellent starting point for DOS due to its rigid, three-dimensional structure and its proven biological relevance. acs.org

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is an ideal building block for library synthesis. acs.org Starting from this single precursor, two different points of the molecule can be easily and independently modified. A variety of substituents can be introduced at the 5-position through reactions at the bromo group, while the 7-position can be functionalized by transforming the methanol group. This parallel synthesis approach allows for the rapid generation of hundreds or thousands of unique compounds. These libraries can then be screened against a wide range of biological targets to identify "hit" compounds with desired activities, which can be further optimized into lead compounds for drug development or as probes for chemical biology. acs.org

Role in Materials Science and Electronic Applications

Beyond its applications in the life sciences, the dihydrobenzofuran motif and its derivatives are finding use in the field of materials science, particularly in the development of novel organic electronic materials. researchgate.netnih.gov

Monomer and Intermediate in Polymer Synthesis

While specific examples detailing the polymerization of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol are not prevalent, its structure contains the necessary functional groups to act as a monomer or a key intermediate in polymer synthesis. The primary alcohol (-CH2OH) group can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. Alternatively, it can be used to form polyethers.

Furthermore, the bromo-aromatic moiety is suitable for various metal-catalyzed polycondensation reactions. For instance, Suzuki polycondensation or Stille coupling polymerization could be employed to create conjugated polymers where the dihydrobenzofuran unit is incorporated into the polymer backbone. Such polymers could possess interesting optical or electronic properties, depending on the co-monomers used. The rigid dihydrobenzofuran unit would influence the polymer's morphology and thermal properties.

Precursor for Organic Electronic Materials (e.g., OLEDs)

Furan- and benzofuran-based compounds are recognized as promising materials for organic electronics due to their desirable electronic and photophysical properties. nih.govrsc.orgresearchgate.net Dihydrobenzofuran derivatives have been specifically synthesized and applied as electron-blocking layer materials in highly efficient blue fluorescent organic light-emitting diodes (OLEDs). researchgate.net The incorporation of such scaffolds can lead to devices with enhanced efficiency and longer operational lifetimes. researchgate.net

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol serves as a valuable precursor for creating more complex molecules for these applications. The π-conjugated systems required for organic semiconductors are often built through iterative cross-coupling reactions. The bromine atom on the title compound provides a reactive site for these transformations, such as Suzuki or Stille coupling, to extend the conjugation and build up the final electronic material. The methanol group can be used to attach solubilizing groups or to fine-tune the electronic properties of the molecule. Materials derived from this scaffold are also being explored for use in organic photovoltaics (OSCs) and organic field-effect transistors (OFETs). nih.govmdpi.com

Table 2: Applications of Furan and Benzofuran Derivatives in Organic Electronics

| Application Area | Material Class | Function |

|---|---|---|

| OLEDs | Dimethyl-dihydrobenzofuran derivatives | Electron Blocking Layer Materials researchgate.net |

| OFETs | α-Oligofurans, Benzothienobenzofurans | Organic Semiconductors rsc.orgmdpi.com |

Development of Functional Coatings and Composites

The bifunctional nature of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, arising from its hydroxyl group and the reactive bromo-aromatic moiety, makes it a promising candidate for incorporation into polymeric materials for specialized coatings and composites. The hydroxyl group can be readily used for esterification or etherification reactions to form monomers suitable for polymerization. The presence of the bromine atom on the benzofuran ring offers a site for subsequent modifications, such as cross-linking or the introduction of other functional groups through various coupling reactions.

While direct research on this specific compound's application in coatings is limited, the broader class of benzofuran derivatives is recognized for its potential in creating polymers with enhanced thermal stability and specific optical properties. mtu.edu The incorporation of the rigid dihydrobenzofuran structure into a polymer backbone can improve the mechanical strength and thermal resistance of the resulting material. Furthermore, the bromine atom can contribute to flame retardant properties.

Table 1: Potential Polymerization Reactions Involving (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

| Polymerization Type | Reactive Group Utilized | Potential Monomer | Resulting Polymer Feature |

| Polycondensation | Hydroxymethyl group | Ester or ether diols/diacids | Enhanced thermal stability |

| Addition Polymerization | After modification of hydroxyl | Acrylate or methacrylate esters | Cross-linkable polymers |

| Post-polymerization modification | Bromo group | N/A | Introduction of new functionalities |

Utilization in Catalysis and Ligand Design

The dihydrobenzofuran scaffold is a key structural motif in a wide range of biologically active compounds and has garnered significant attention in medicinal and organic chemistry. nih.govrsc.org Transition metal-catalyzed reactions are pivotal in the synthesis of these valuable frameworks. nih.govrsc.org The unique electronic and steric properties of dihydrobenzofuran derivatives make them attractive candidates for the design of ligands in catalysis.

Formation of Coordination Complexes for Catalytic Applications

The oxygen atom within the dihydrofuran ring and the hydroxyl group of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol can act as coordination sites for metal centers. The aromatic bromine atom can also influence the electronic properties of the ligand, thereby modulating the catalytic activity of the resulting metal complex. The synthesis of coordination complexes with various transition metals such as palladium, rhodium, and copper could lead to catalysts for a range of organic transformations. nih.govacs.org

While specific studies on coordination complexes of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol are not extensively documented, the general class of benzofuran derivatives has been used to create metal complexes. researchgate.net The stoichiometry and geometry of these complexes are crucial for their catalytic performance.

Table 2: Potential Catalytic Applications of Metal Complexes Derived from Dihydrobenzofuran Scaffolds

| Metal Center | Potential Ligand Donor Atoms | Type of Catalysis | Example Reaction |

| Palladium (Pd) | O (ether), O (hydroxyl) | Cross-coupling reactions | Suzuki, Heck, Sonogashira |

| Rhodium (Rh) | O (ether), O (hydroxyl), P (after modification) | Hydroformylation, Hydrogenation | Alkene functionalization |

| Copper (Cu) | O (ether), O (hydroxyl), N (after modification) | Click chemistry, C-H activation | Synthesis of triazoles, functionalized aromatics |

Design of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule. nih.gov The rigid backbone of the dihydrobenzofuran scaffold makes it an excellent platform for the design of such ligands. The chiral 2,3-dihydrobenzofuran motif is present in numerous bioactive natural products, highlighting its significance in stereoselective synthesis. researchgate.net

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol can serve as a precursor for chiral ligands. The hydroxymethyl group at the 7-position can be modified to introduce phosphorus, nitrogen, or other coordinating groups. The stereocenter can be introduced at the 2- or 3-position of the dihydrofuran ring through established synthetic methods, leading to a library of chiral ligands. These ligands can then be employed in transition metal-catalyzed asymmetric reactions. nih.gov The development of such ligands is an active area of research, with the goal of achieving high enantioselectivity in various chemical transformations. nih.gov

Table 3: Strategies for Designing Chiral Ligands from Dihydrobenzofuran Scaffolds

| Chiral Scaffold | Modification Strategy | Target Ligand Class | Potential Asymmetric Reaction |

| Chiral 2,3-dihydrobenzofuran | Introduction of phosphine groups | Chiral phosphine ligands | Asymmetric hydrogenation |

| Chiral 2,3-dihydrobenzofuran | Synthesis of oxazoline derivatives | P,N or N,N-ligands | Asymmetric allylic alkylation |

| Chiral 2,3-dihydrobenzofuran | Formation of amine derivatives | Chiral diamine ligands | Asymmetric transfer hydrogenation |

Theoretical and Computational Investigations of 5 Bromo 2,3 Dihydro 1 Benzofuran 7 Yl Methanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of many-body systems. For (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, DFT can offer deep insights into its structure, reactivity, and spectroscopic properties. While specific, in-depth research articles exclusively detailing DFT studies on this exact molecule are not prevalent in the public domain, the general principles and expected findings can be outlined based on studies of analogous benzofuran (B130515) structures. sci-hub.seresearchgate.net

DFT calculations can map the electron density distribution of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, revealing its electronic structure. Key parameters derived from these calculations help in predicting the molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Red-colored regions indicate electron-rich areas, which are susceptible to electrophilic attack, while blue regions are electron-deficient and prone to nucleophilic attack. For (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, the oxygen atoms of the hydroxyl and ether groups are expected to be electron-rich, whereas the hydrogen of the hydroxyl group would be electron-poor.

Table 1: Predicted Electronic Properties from Conceptual DFT

| Parameter | Description | Predicted Loci on (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol |

| HOMO | Highest energy orbital containing electrons; indicates sites for electrophilic attack. | Likely localized on the aromatic ring and the oxygen atoms. |

| LUMO | Lowest energy orbital without electrons; indicates sites for nucleophilic attack. | Primarily distributed over the aromatic ring and the bromine atom. |

| MEP - Negative Regions | Electron-rich areas (nucleophilic centers). | Oxygen atoms of the ether and hydroxymethyl groups. |

| MEP - Positive Regions | Electron-deficient areas (electrophilic centers). | Hydrogen atom of the hydroxymethyl group. |

DFT is instrumental in exploring potential reaction pathways for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol. By calculating the potential energy surface, researchers can identify intermediates, and more importantly, the transition states that connect them.

For instance, the hydroxymethyl group can undergo oxidation or esterification. vulcanchem.com DFT calculations can model these transformations step-by-step. By locating the transition state structure for a specific reaction, the activation energy can be determined. A lower activation energy signifies a more favorable reaction pathway. This type of analysis is crucial for understanding reaction kinetics and for optimizing synthetic procedures. For example, in a substitution reaction involving the bromine atom, DFT could be used to compare the energy barriers of different coupling reaction mechanisms. vulcanchem.com

The dihydrobenzofuran core of the molecule is not perfectly planar, and the hydroxymethyl group can rotate. researchgate.net DFT can be used to perform a conformational analysis by calculating the energies of different spatial arrangements (conformers). By rotating the C-C bond connecting the hydroxymethyl group to the benzofuran ring, a potential energy profile can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers for rotation. This analysis helps in identifying the most stable, lowest-energy conformation of the molecule, which is often the most populated state under normal conditions.

Molecular Dynamics Simulations

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. For a series of related benzofuran derivatives, a QSRR model could be developed to predict their reactivity in a specific reaction.

To conduct a QSRR study involving (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, one would first need experimental reactivity data for a set of similar compounds. Then, various molecular descriptors (e.g., electronic, steric, and thermodynamic properties calculated using methods like DFT) would be computed for each compound. Finally, statistical methods would be employed to find a correlation between these descriptors and the observed reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized benzofuran derivatives. No specific QSRR studies for this compound have been identified.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Advanced 1D and 2D NMR Techniques

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring would appear as distinct signals, with their coupling patterns revealing their relative positions. The methylene (B1212753) protons of the dihydrofuran ring (at positions 2 and 3) would likely present as complex multiplets due to their diastereotopic nature and coupling to each other. The benzylic protons of the hydroxymethyl group would typically appear as a singlet, or a doublet if coupled to the hydroxyl proton. The hydroxyl proton itself often presents as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would show signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity. The methylene carbons of the dihydrofuran ring and the hydroxymethyl group would appear in the aliphatic region of the spectrum.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the aromatic ring and the dihydrofuran moiety.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s).

A hypothetical data table of expected NMR shifts is presented below, based on established chemical shift ranges for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 110 - 130 |

| O-CH₂ (dihydrofuran) | 4.0 - 4.8 | 65 - 75 |

| C-CH₂ (dihydrofuran) | 3.0 - 3.5 | 25 - 35 |

| CH₂OH | 4.5 - 5.0 | 60 - 70 |

| OH | Variable (typically 1.5 - 4.0) | - |

| Aromatic C-Br | - | 115 - 125 |

| Aromatic C-O | - | 150 - 160 |

| Other Aromatic C | - | 120 - 140 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (C₉H₉BrO₂), the molecular weight is approximately 229.07 g/mol .

The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity separated by two mass units (M⁺ and M⁺+2).

While a specific experimental mass spectrum for this compound is not available, a plausible fragmentation pathway under electron ionization (EI) can be proposed. The initial fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) or a water molecule (H₂O) from the molecular ion. Subsequent fragmentation could involve the cleavage of the dihydrofuran ring, leading to the formation of various charged fragments. The presence of the bromine atom would be a key marker in the mass-to-charge ratios of the resulting fragments.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Currently, there are no publicly available crystal structures for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol in crystallographic databases. However, analysis of crystal structures of related substituted dihydrobenzofuran derivatives reveals common structural features. The dihydrobenzofuran ring system is typically near-planar, and the substituents on the aromatic ring dictate the intermolecular interactions, such as hydrogen bonding and halogen bonding, which in turn influence the crystal packing. If a suitable single crystal of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol were obtained, X-ray diffraction analysis would provide precise data on its solid-state conformation and intermolecular interactions, including the role of the hydroxyl group in hydrogen bonding networks.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local chemical environment.

FT-IR Spectroscopy: The FT-IR spectrum of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol would be expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol functionalities would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration would be found at lower wavenumbers, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibrations of the C-C bonds in the dihydrofuran ring and the aromatic ring would be readily observable.

A table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-2960 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Strong |

| C-O (Ether/Alcohol) | Stretching | 1000-1300 | Moderate |

| C-Br | Stretching | < 700 | Moderate |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophores in (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol are the substituted benzene ring and the dihydrofuran system. The presence of the bromine atom and the hydroxymethyl group as substituents on the aromatic ring will influence the wavelength of maximum absorption (λmax).

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π→π* transitions within the aromatic system. Based on data for similar substituted dihydrobenzofurans, the primary absorption bands would likely be observed in the ultraviolet region, typically between 200 and 300 nm. The exact position and intensity of these bands would be sensitive to the solvent polarity.

In-situ Reaction Monitoring Techniques (e.g., PAT-FTIR, Online NMR)

In-situ reaction monitoring techniques, such as Process Analytical Technology (PAT) using FT-IR (PAT-FTIR) and online NMR spectroscopy, are invaluable tools for tracking the progress of chemical reactions in real-time. These methods allow for the continuous measurement of the concentrations of reactants, intermediates, and products without the need for sampling and offline analysis.

For reactions involving (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol, such as esterification of the hydroxyl group or a cross-coupling reaction at the bromine position, PAT-FTIR could be employed to monitor the disappearance of the reactant's characteristic vibrational bands and the appearance of the product's bands. For instance, in an esterification reaction, the disappearance of the broad O-H stretch of the starting material and the appearance of a new C=O stretch from the ester product could be tracked over time.

Online NMR spectroscopy, while less common for routine monitoring, could provide even more detailed mechanistic insights by allowing for the direct observation of all proton- or carbon-containing species in the reaction mixture as a function of time. This would enable the identification of transient intermediates and provide a deeper understanding of the reaction kinetics and mechanism.

Future Research Directions and Unexplored Avenues for 5 Bromo 2,3 Dihydro 1 Benzofuran 7 Yl Methanol Research

Development of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of more efficient, cost-effective, and environmentally benign methods for synthesizing (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol and its derivatives. Current multi-step syntheses can be resource-intensive, and there is a clear need for innovation.

Catalytic Strategies : Exploration of transition metal-free synthetic protocols is a promising avenue. frontiersin.org Methodologies such as Brønsted acid-promoted condensation reactions or phosphoric acid-catalyzed [3+2] annulation reactions could offer milder and more sustainable alternatives to traditional methods. frontiersin.org Furthermore, leveraging transition-metal catalysis, including palladium, copper, and rhodium-based systems, could enable novel C-H activation and cross-coupling strategies for constructing the dihydrobenzofuran core with high regioselectivity. nih.govnih.gov

Green Chemistry Approaches : The use of visible light-mediated synthesis, as demonstrated for other dihydrobenzofurans, presents a sustainable approach that often proceeds under mild conditions. mdpi.com Research into photocatalytic cyclization reactions to form the dihydrobenzofuran ring could significantly reduce energy consumption and the need for harsh reagents. Investigating aqueous micellar media for key reaction steps could also minimize the use of volatile organic solvents, aligning with green chemistry principles. researchgate.net

Exploration of Underutilized Reactivity Profiles

The inherent functionality of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol provides a rich platform for chemical transformations that remain largely unexplored. Future work should focus on systematically investigating the reactivity of its key functional groups.

The Bromine Atom : The bromine substituent is a versatile handle for a wide array of cross-coupling reactions. While its use in forming carbon-carbon bonds is established for similar scaffolds, a systematic exploration of Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions specifically on this substrate is warranted. rsc.orgbepls.comstrath.ac.uk This would enable the introduction of diverse aryl, alkyl, alkynyl, and amino groups at the 5-position, creating libraries of novel compounds.

The Hydroxymethyl Group : The primary alcohol at the 7-position is a key site for functionalization. Future research could explore its oxidation to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives. Its conversion to ethers, esters, or amines would further expand the chemical space accessible from this starting material.

The Dihydrobenzofuran Core : The dihydrofuran ring itself possesses reactivity that could be exploited. Research into ring-opening reactions under specific conditions could lead to novel linear structures. Conversely, further functionalization of the aliphatic portion of the ring, for instance through C-H activation, could introduce additional substituents and stereocenters.

Integration into Advanced Functional Materials

Beyond its potential in medicinal chemistry, the structural features of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol make it an intriguing candidate for incorporation into advanced functional materials.

Polymer Science : The hydroxymethyl group and the bromine atom can serve as reactive sites for polymerization. The hydroxyl group could be used to create polyester (B1180765) or polyurethane chains, while the bromine atom could be a site for metal-catalyzed cross-coupling polymerization, leading to novel conjugated polymers with potentially interesting optoelectronic properties.

Organic Electronics : Benzofuran (B130515) derivatives are known to possess electronic properties that make them suitable for applications in organic electronics. Future studies could investigate the synthesis of derivatives of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol for use as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Sensor Technology : The benzofuran core can be functionalized to create molecules that exhibit changes in their optical or electronic properties upon binding to specific analytes. The targeted modification of this compound could lead to the development of novel chemosensors for detecting metal ions, anions, or biologically relevant molecules.

Computational Design and Predictive Modeling for Targeted Synthesis

Computational chemistry offers powerful tools to guide and accelerate the discovery of new synthetic routes and novel molecules with desired properties.

Reaction Pathway Modeling : Density Functional Theory (DFT) and other quantum mechanical methods can be used to model potential reaction mechanisms for the synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol. This can help in understanding reaction barriers, identifying key intermediates, and optimizing reaction conditions for higher yields and selectivity.

Predicting Reactivity : Computational models can predict the reactivity of the different functional groups on the molecule, helping researchers to select the most promising reaction types and reagents for derivatization. This can save significant time and resources in the laboratory.

In Silico Design of Derivatives : Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to design new derivatives with specific biological targets in mind. nih.gov For example, by modeling the interaction of virtual derivatives with a specific enzyme's active site, researchers can prioritize the synthesis of compounds with the highest predicted potency, as has been done for other benzofuran-based inhibitors. nih.govactuatetherapeutics.com

Scalable Synthesis and Process Optimization

For any compound to have a practical impact, its synthesis must be amenable to scale-up. Future research should address the challenges of producing (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol in larger quantities.

Process Chemistry : A thorough investigation of each step in the synthetic route is needed to identify and mitigate potential safety hazards, improve efficiency, and reduce waste. This includes optimizing reaction parameters such as temperature, concentration, and catalyst loading.

Flow Chemistry : Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat transfer, enhanced safety, and the potential for higher yields and purity. Developing a continuous flow process for the synthesis of this compound could be a major step towards efficient and scalable production.

Crystallization and Purification : Research into robust crystallization methods is crucial for obtaining the final product with high purity on a large scale. The development of scalable purification techniques that avoid costly and time-consuming column chromatography will be essential for industrial viability. researchgate.net

Data Tables

Table 1: Summary of Future Research Directions

| Research Area | Focus | Potential Impact |

|---|---|---|

| Novel Synthetic Routes | Development of catalytic, green, and one-pot methods. | Increased efficiency, reduced environmental impact, lower costs. |

| Reactivity Profiles | Systematic study of the bromine, hydroxymethyl, and core reactivity. | Access to diverse libraries of new chemical entities. |

| Advanced Materials | Integration into polymers, organic electronics, and sensors. | Creation of novel materials with unique functional properties. |

| Computational Modeling | In silico design, reaction modeling, and property prediction. | Accelerated discovery and rational design of new syntheses and molecules. |

| Scalable Synthesis | Process optimization, flow chemistry, and scalable purification. | Enabling practical applications through large-scale availability. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Conclusion

Summary of Key Academic Contributions and Research Frontiers

The compound (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol has established itself as a significant building block in synthetic and medicinal chemistry. Its primary academic contribution lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The structure, featuring a rigid 2,3-dihydrobenzofuran (B1216630) scaffold, a reactive bromine atom, and a functional hydroxymethyl group, provides multiple avenues for chemical modification.

The 2,3-dihydrobenzofuran framework is a core component in a multitude of biologically active natural products and synthetic compounds, known to exhibit a wide range of activities including antiviral, antibacterial, and anti-inflammatory properties. nih.govacs.org The academic pursuit of novel compounds based on this scaffold is driven by its proven value in drug discovery. nih.govrsc.org The bromine atom on the (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol molecule is particularly valuable for its utility in various cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse aryl or alkyl groups. rsc.org Simultaneously, the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or participate in esterification and etherification reactions, further expanding the synthetic possibilities.

Current research frontiers are focused on leveraging this intermediate to construct libraries of novel compounds for structure-activity relationship (SAR) studies. nih.gov These studies are essential for optimizing the biological activity and pharmacological profiles of lead compounds. A particularly promising research avenue is the development of kinase inhibitors. For instance, recent studies on related dibromo-dihydrodibenzofuran structures have shown potent inhibition of human protein kinase CK2, a promising target for cancer therapy, with IC50 values in the low nanomolar range. acs.org This highlights the potential of brominated dihydrobenzofuran scaffolds in oncology research. Furthermore, the urgent global need for new antibiotics has intensified research into the benzofuran (B130515) scaffold as a source of novel antimicrobial agents to combat resistant pathogens. nih.govrsc.org

Key Properties of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol

| Property | Value |

|---|---|

| CAS Number | 478375-01-8 |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

Outlook on the Enduring Research Potential of the (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol Scaffold

The (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol scaffold possesses enduring potential for future research, primarily due to its status as a "privileged structure" in medicinal chemistry. rsc.org Its inherent structural rigidity and the presence of orthogonal functional groups for selective modification make it an ideal starting point for diversity-oriented synthesis, a strategy aimed at creating large and structurally diverse small-molecule libraries for biological screening. acs.org

The future outlook for this scaffold is robust, with several promising trajectories:

Novel Therapeutics: The scaffold will likely continue to be a cornerstone in the design and synthesis of novel therapeutic agents. Its proven efficacy in forming the basis for antimicrobial and anticancer agents suggests that further exploration could yield compounds targeting other diseases. nih.govrsc.org For example, benzofuran derivatives have been investigated for the treatment of Alzheimer's disease, indicating a potential role in addressing neurodegenerative disorders. rsc.org

Advanced Synthetic Methodologies: The development of new transition metal-catalyzed reactions and other synthetic strategies will continue to unlock new ways to functionalize the dihydrobenzofuran core. nih.gov This will enable chemists to access previously unattainable chemical space and create molecules with greater complexity and more precisely tuned properties.

Antimicrobial Drug Development: With the rise of antibiotic resistance, the dihydrobenzofuran scaffold is poised to play a crucial role in the development of new classes of antibacterial and antifungal drugs. nih.govrsc.org Its ability to serve as a framework for compounds that inhibit essential microbial enzymes, such as DNA gyrase, makes it a high-priority target for research. nih.gov

Kinase Inhibitor Discovery: Building on recent successes, the scaffold is a promising platform for developing next-generation kinase inhibitors for targeted cancer therapy. acs.org The ability to systematically modify substituents on the ring system will allow for the fine-tuning of selectivity and potency against specific kinase targets.

In essence, the combination of a structurally rigid and biologically relevant core with synthetically versatile functional groups ensures that (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol will remain a valuable and highly utilized scaffold in the ongoing quest for novel and effective pharmaceuticals.

Q & A

Q. Computational Results :

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.8 eV |

| Partial charge (O) | -0.72 |

| Bond order (C-Br) | 0.95 |

Basic: What are the key reactivity patterns of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol under acidic/basic conditions?

Answer:

- Acidic conditions : Protonation of the benzofuran oxygen increases electrophilicity, facilitating Br substitution (e.g., SNAr with amines).

- Basic conditions : Deprotonation of methanol (-OH → O⁻) enhances nucleophilicity, enabling alkylation or acylation.

- Oxidation : MnO₂ or PCC oxidizes methanol to aldehyde (→ (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)formaldehyde).

Q. Reactivity Table :

| Condition | Reaction | Product |

|---|---|---|

| H₂SO₄, HNO₃ | Nitration at C-4 | 4-Nitro derivative |

| KOH, R-X | O-alkylation | Ether derivatives |

| DCC, RCOOH | Esterification | (7-COOR)benzofuran |

Advanced: What methodologies are used to assess its potential pharmacological activity?

Answer:

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus; see for analogous compounds).

- Anticancer : MTT assay (cell viability in HeLa or MCF-7 lines).

- In silico screening : Docking studies with target proteins (e.g., COX-2, EGFR) using AutoDock Vina.

- ADMET prediction : SwissADME predicts bioavailability (e.g., %ABS = 65–70%).

Example : notes benzofuran derivatives with IC₅₀ < 10 µM against fungal pathogens.

Advanced: How should researchers address contradictory data in synthetic or structural studies?

Answer:

Contradictions (e.g., varying NMR shifts or crystallographic parameters) require:

- Reproducibility checks : Repeat experiments under identical conditions.

- Multi-method validation : Cross-validate NMR with X-ray () or DFT ().

- Error analysis : Calculate R-factors (e.g., Rint > 5% indicates poor data quality; ).

Case Study : If two syntheses yield different melting points, DSC and PXRD can distinguish polymorphs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.